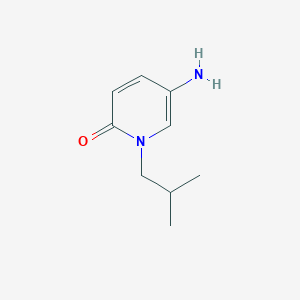

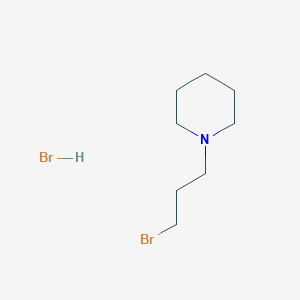

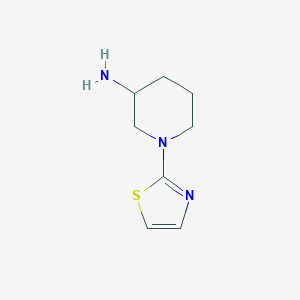

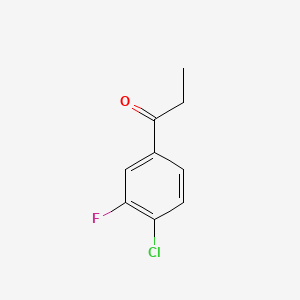

![molecular formula C10H19NO5 B1342168 [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid CAS No. 756874-17-6](/img/structure/B1342168.png)

[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid” is a chemical compound with the molecular formula C10H19NO5 and a molecular weight of 233.27 . The IUPAC name for this compound is 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]acetic acid . The Boc group in the compound refers to the tert-butyl carbamates, which are used as protecting groups for amines in organic synthesis .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines can be efficiently converted to amides using isocyanate intermediates . These intermediates are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, and react with Grignard reagents to produce the corresponding amides .

Chemical Reactions Analysis

The reactions involving “[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid” involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Wissenschaftliche Forschungsanwendungen

Synthesis of Amides

“[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid” is used in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Protection of Amino Groups

The compound is used in the protection of amino groups . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Synthesis of Peptides

“[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid” is used in the synthesis of peptides . The Boc-protected amino groups enable the synthesis of various compounds like peptides .

Chemoselective Mono-N-Boc Protection

The compound is used in chemoselective mono-N-Boc protection of various structurally diverse amines . This process is efficient and chemoselective, without any side products such as isocyanate, urea, and N,N-di-t-Boc .

Organic Synthesis

“[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid” is used in organic synthesis to introduce Boc-protective group . This enables the synthesis of various compounds .

Development of Drugs

The compound plays a crucial role in the development of drugs . Numerous drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors contain an amide bond moiety . The compound is used in the synthesis of these amide structures .

Wirkmechanismus

Target of Action

It’s known that n-boc protected amines are commonly used in the synthesis of various biologically active compounds . These compounds can interact with a wide range of biological targets, depending on their specific structures and functional groups.

Mode of Action

The compound [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid is a type of N-Boc protected amine. The N-Boc group serves as a protective group for amines in organic synthesis . It is stable towards most reagents, but can be removed under acidic conditions . This allows the amine to be selectively exposed at a desired stage of the synthesis, enabling its interaction with other molecules or targets.

Biochemical Pathways

N-boc protected amines are often used in the synthesis of peptides and other biologically active compounds . These compounds can participate in a variety of biochemical pathways, depending on their specific structures and the nature of the biological targets they interact with.

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with biological molecules .

Result of Action

As a n-boc protected amine, it can be used in the synthesis of a wide range of biologically active compounds . The effects of these compounds would depend on their specific structures and the nature of the biological targets they interact with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid. Factors such as temperature, pH, and the presence of other reactive species can affect the stability of the N-Boc group and hence the overall reactivity of the compound .

Zukünftige Richtungen

The future directions in the research and application of “[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid” and similar compounds could involve the development of more efficient and cost-effective methods for the synthesis of amides from protected amines . This is important in organic synthesis to reduce cost, waste, and time .

Eigenschaften

IUPAC Name |

2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(4)5-6-15-7-8(12)13/h5-7H2,1-4H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKKAUDHHVGGKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593819 |

Source

|

| Record name | {2-[(tert-Butoxycarbonyl)(methyl)amino]ethoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid | |

CAS RN |

756874-17-6 |

Source

|

| Record name | {2-[(tert-Butoxycarbonyl)(methyl)amino]ethoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

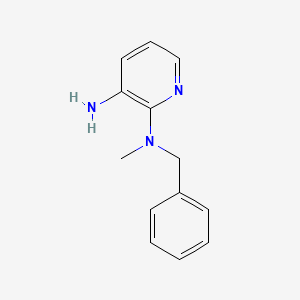

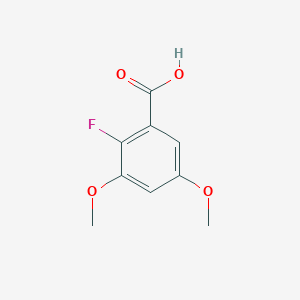

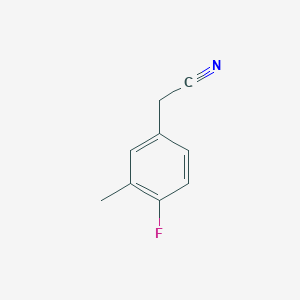

![(2-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B1342098.png)